molecular formula C12H17N3O2 B4067720 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline CAS No. 593237-42-4

2-Methyl-4-nitro-5-(piperidin-1-yl)aniline

Cat. No.: B4067720
CAS No.: 593237-42-4
M. Wt: 235.28 g/mol
InChI Key: NAMUANIERWLHLU-UHFFFAOYSA-N
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Description

2-Methyl-4-nitro-5-(piperidin-1-yl)aniline is an organic compound that features a piperidine ring attached to an aniline moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and piperidine groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline typically involves the nitration of 2-Methyl-5-(piperidin-1-yl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitro-5-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 2-Methyl-4-amino-5-(piperidin-1-yl)aniline.

    Substitution: Halogenated or alkylated derivatives of the original compound.

    Oxidation: 2-Carboxy-4-nitro-5-(piperidin-1-yl)aniline.

Scientific Research Applications

2-Methyl-4-nitro-5-(piperidin-1-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may be employed in the study of enzyme interactions and inhibition due to its structural features.

    Industrial Chemistry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the piperidine ring can enhance binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitroaniline: Lacks the piperidine ring, which may result in different reactivity and applications.

    4-Nitro-5-(piperidin-1-yl)aniline:

    2-Methyl-5-(piperidin-1-yl)aniline: Lacks the nitro group, leading to different reactivity and applications.

Uniqueness

2-Methyl-4-nitro-5-(piperidin-1-yl)aniline is unique due to the combination of the nitro group, methyl group, and piperidine ring in its structure

Properties

IUPAC Name

2-methyl-4-nitro-5-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-7-12(15(16)17)11(8-10(9)13)14-5-3-2-4-6-14/h7-8H,2-6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMUANIERWLHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387926
Record name 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593237-42-4
Record name 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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